2-Bromocrotonaldehyde is an organic compound with the molecular formula C₄H₅BrO. It is characterized by a bromine atom attached to the second carbon of the crotonaldehyde structure, making it a bromo-substituted derivative of crotonaldehyde. The compound is typically a colorless to light yellow liquid that is flammable and toxic upon ingestion . Its structure features an α,β-unsaturated aldehyde functionality, which is significant in various
Currently, there is no scientific literature available on the specific mechanism of action of (2Z)-2-bromobut-2-enal in biological systems.
The synthesis of 2-bromocrotonaldehyde can be achieved through various methods:
2-Bromocrotonaldehyde finds applications in:
Several compounds share structural similarities with 2-bromocrotonaldehyde. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Crotonaldehyde | C₄H₆O | An unsaturated aldehyde without bromine. |
| 3-Bromocrotonaldehyde | C₄H₅BrO | Bromine at the third carbon; different reactivity. |
| Bromoacetaldehyde | C₂H₃BrO | Smaller structure; used in metabolic studies. |
| 2-Bromobutyraldehyde | C₄H₇BrO | Similar aldehyde functionality; different chain length. |
Uniqueness: 2-Bromocrotonaldehyde's unique feature lies in its α,β-unsaturation coupled with the bromine substitution at the second carbon, which enhances its reactivity compared to non-bromo derivatives like crotonaldehyde.